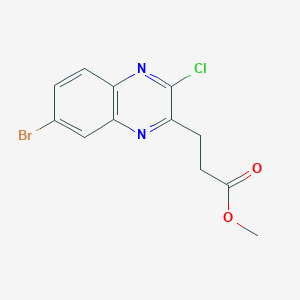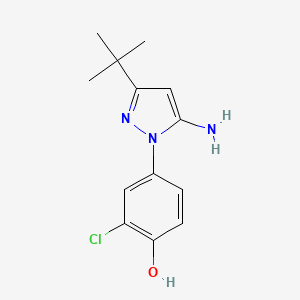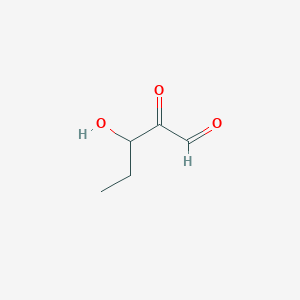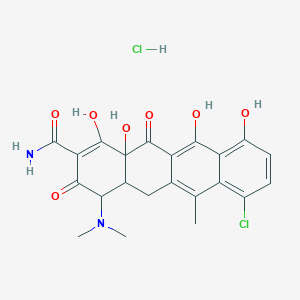
Epianhydrochlortetracycline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Epianhydrochlortetracycline Hydrochloride is a derivative of tetracycline, a well-known antibiotic. This compound is primarily recognized as a degradation product of tetracyclines, which are used extensively in veterinary medicine . It is also utilized as a pharmaceutical secondary standard and certified reference material for various analytical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-Epianhydrochlortetracycline Hydrochloride involves the degradation of tetracycline under specific conditions. The synthetic route typically includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Industrial Production Methods: In industrial settings, the production of 4-Epianhydrochlortetracycline Hydrochloride is often carried out using advanced chromatographic techniques. The process involves the use of a mobile phase containing ammonium oxalate, dimethylformamide, and dibasic ammonium phosphate at a pH of 7.6-7.7 . This method ensures the efficient separation and purification of the compound from tetracycline hydrochloride drug products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Epianhydrochlortetracycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.
Common Reagents and Conditions: The compound is often subjected to reactions with reagents such as dimethylformamide, ammonium oxalate, and dibasic ammonium phosphate. These reagents facilitate the compound’s transformation under controlled conditions .
Major Products Formed: The primary products formed from the reactions of 4-Epianhydrochlortetracycline Hydrochloride include various derivatives that are used in pharmaceutical research and quality control .
Aplicaciones Científicas De Investigación
4-Epianhydrochlortetracycline Hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
4-Epianhydrochlortetracycline Hydrochloride exerts its effects by inhibiting the activity of matrix metalloproteinase-9 (MMP-9). This inhibition occurs in a dose-dependent manner, effectively preventing the degradation of collagen . Unlike tetracycline, this compound does not exhibit antibiotic properties, making it suitable for specific research applications without the risk of antimicrobial resistance .
Comparación Con Compuestos Similares
- Tetracycline
- Chlortetracycline
- Doxycycline
- Minocycline
Comparison: 4-Epianhydrochlortetracycline Hydrochloride is unique among these compounds due to its lack of antibiotic activity and its specific inhibitory effect on MMP-9 . This distinct property makes it particularly valuable for research focused on collagen degradation and related biological processes .
Propiedades
Fórmula molecular |
C22H22Cl2N2O7 |
|---|---|
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H |
Clave InChI |
ISGAAFMBTIWTEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


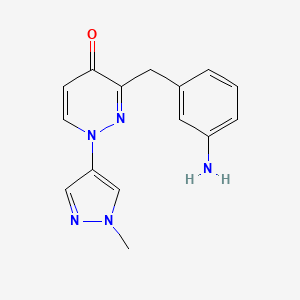
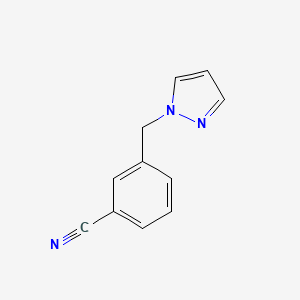
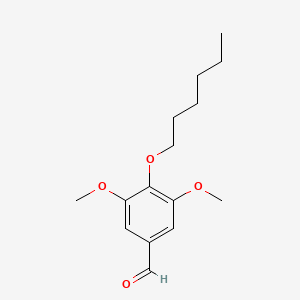
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
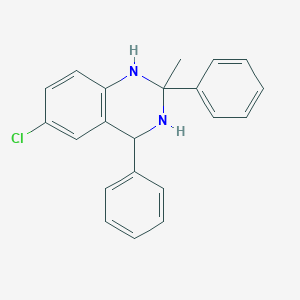
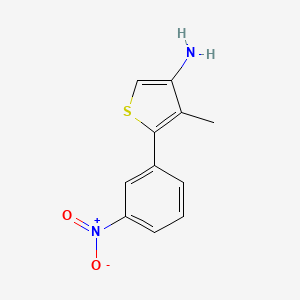
![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)
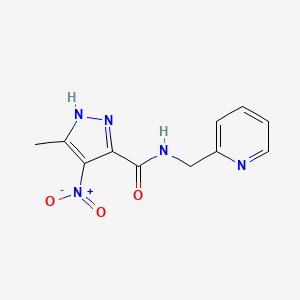
![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)
